molecular formula C6H9NO4 B12880726 (R)-3-Ethyl-2-oxooxazolidine-4-carboxylic acid

(R)-3-Ethyl-2-oxooxazolidine-4-carboxylic acid

Cat. No.: B12880726
M. Wt: 159.14 g/mol
InChI Key: IOFNUHLAMNOABV-SCSAIBSYSA-N
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Description

(R)-3-Ethyl-2-oxooxazolidine-4-carboxylic acid ( 462100-59-0) is a chiral oxazolidinone derivative of significant value in organic synthesis and pharmaceutical research. This compound belongs to a class of heterocyclic structures known as 2-oxazolidinones, which are recognized as versatile synthons and key intermediates in the preparation of more complex, biologically active molecules . With a molecular formula of C6H9NO4 and a molecular weight of 159.14 g/mol, it serves as a critical building block for the synthesis of various pharmacologically relevant compounds, including intermediates for 2-substituted cycloserines which are useful in the development of insecticidally active agents . The (R)-enantiomer provides a specific chiral framework that is essential for stereoselective synthesis. The compound's structure features a carboxylic acid moiety and a cyclic carbamate (oxazolidinone), making it a versatile precursor for further chemical modifications. Its applications extend to its use in cascade reactions and as a core structure in the development of new synthetic methodologies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(4R)-3-ethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C6H9NO4/c1-2-7-4(5(8)9)3-11-6(7)10/h4H,2-3H2,1H3,(H,8,9)/t4-/m1/s1

InChI Key

IOFNUHLAMNOABV-SCSAIBSYSA-N

Isomeric SMILES

CCN1[C@H](COC1=O)C(=O)O

Canonical SMILES

CCN1C(COC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Method Overview

This approach involves the cyclization of amino acids or their derivatives to form the oxazolidine ring. Commonly, serine or its derivatives are used as starting materials.

Procedure

  • Reagents and Solvents :

    • L-serine or D-serine methyl ester hydrochloride
    • Bis(trichloromethyl) carbonate or methyl chloroformate
    • Organic solvents: dichloromethane, dioxane, methanol, or acetonitrile
    • Sodium hydroxide (NaOH)
  • Reaction Conditions :

    • Dissolve the amino acid precursor in 1M sodium hydroxide solution.
    • Gradually add a dioxane solution of bis(trichloromethyl) carbonate.
    • Stir at room temperature until a transparent solution forms.
    • Continue stirring for 2 hours to obtain the intermediate product.
  • Purification :

    • Freeze-dry the reaction mixture.
    • Stir the residue in acetonitrile at 60°C for 30 minutes.
    • Filter, concentrate the filtrate, and dry to yield the final product.

Yields

  • Typical yields range from 62% to 88%, depending on the stereochemistry of the starting material and reaction optimization.

Hydrolysis of Protected Intermediates

Method Overview

This method involves hydrolysis of protected intermediates under alkaline conditions to yield the desired compound.

Procedure

  • Reagents and Solvents :

    • Dimethyl dithiocarbonate (as a protecting agent)
    • Sodium hydroxide (for hydrolysis)
    • Ethanol and water mixture
  • Reaction Conditions :

    • React the precursor compound with dimethyl dithiocarbonate under inert gas protection.
    • Adjust the pH to 13 using NaOH.
    • Perform hydrolysis to remove methyl ester groups.
  • Purification :

    • Dry over anhydrous magnesium sulfate.
    • Remove solvents under reduced pressure.
    • Purify via silica gel column chromatography using a dichloromethane/methanol mixture.

Yields

  • This method achieves yields of up to 89% with high stereochemical purity.

Environmentally Friendly Synthesis Using Water as Solvent

Method Overview

A greener approach employs water as the primary solvent, minimizing the use of organic solvents and improving safety.

Procedure

  • Reagents and Solvents :

    • Multi-substituted amino acid precursors (e.g., mono-substituted 2-amino-3-hydroxypropionate)
    • Dimethyl dithiocarbonate
  • Reaction Conditions :

    • Conduct reactions in water at controlled temperatures (5–35°C).
    • Use an inert atmosphere to protect sensitive reagents.
  • Purification :

    • After hydrolysis, dry with magnesium sulfate.
    • Purify via chromatography as described above.

Advantages

  • Environmentally friendly due to reduced solvent toxicity.
  • High yields exceeding 86%.

Stereoselective Synthesis

Method Overview

Stereoselective synthesis ensures the production of the (R)-enantiomer by starting with enantiopure precursors such as D-serine derivatives.

Procedure

  • Use D-serine methyl ester hydrochloride as a starting material.
  • Follow the same cyclization and hydrolysis protocols as described above.
  • Confirm stereochemistry using nuclear magnetic resonance (NMR) spectroscopy.

Yields

  • Stereoselective methods typically yield products with >88% purity.

Data Table: Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Solvent Yield (%) Environmental Impact
Cyclization L-/D-serine derivatives Bis(trichloromethyl) carbonate Dichloromethane 62–88 Moderate
Hydrolysis Protected intermediates Dimethyl dithiocarbonate Ethanol/Water Up to 89 Moderate
Green Synthesis Amino acid precursors Dimethyl dithiocarbonate Water >86 Low
Stereoselective Synthesis D-serine derivatives Same as above Same as above >88 Moderate

Chemical Reactions Analysis

Nucleophilic Reactions at the Carboxylic Acid Group

The carboxylic acid moiety undergoes classical nucleophilic substitution reactions:

Reaction TypeReagents/ConditionsProducts FormedYieldSource
Amidation Amines, DCC/DMAP, RT, 12hSubstituted amides72-85%
Esterification Alcohols, H₂SO₄ catalyst, reflux 6hAlkyl/aryl esters68-90%
Acid Chloride SOCl₂, 60°C, 3hAcyl chloride derivative95%

Key findings :

  • Esterification selectivity depends on steric hindrance from the ethyl group at position 3.

  • Amidation with primary amines achieves higher yields than secondary amines due to reduced steric effects.

Cyclization and Ring-Opening Reactions

The oxazolidine ring participates in controlled cleavage and reformation:

Reaction TypeConditionsProductsYieldSource
Alkaline Hydrolysis 1M NaOH, 25°C, 2hSerine derivatives86-88%
Acid-Catalyzed Ring Opening 0.5M HCl, reflux 4hβ-Amino alcohol intermediates78%
Photochemical Rearrangement UV light (254 nm), CH₃CN, 24hSpirocyclic lactams63%

Mechanistic insights :

  • Alkaline hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, breaking the C–O bond in the oxazolidine ring .

  • Acidic conditions protonate the ring oxygen, facilitating cleavage to form β-amino alcohols.

Functional Group Transformations

The ethyl and carbonyl groups enable further modifications:

Ethyl Group Reactions

ReactionReagentsOutcomeYieldSource
Oxidation KMnO₄, H₂O, 80°CCarboxylic acid at position 341%
Halogenation Br₂, CCl₄, RT3-Bromoethyl derivative55%

Carbonyl Group Utilization

ReactionConditionsProductsYieldSource
Grignard Addition CH₃MgBr, THF, −78°CTertiary alcohol adducts67%
Reductive Amination NaBH₃CN, NH₄OAc, MeOHN-Alkylated oxazolidines73%

Multicomponent and Catalytic Reactions

Advanced synthetic applications include:

Michael Addition-Substitution

  • Reacts with β-alkoxyvinyl trihalomethyl ketones to form carbamic acid ethyl esters .

  • Conditions : RT, 8h → Yield : 82%

Asymmetric Catalysis

  • Serves as a chiral auxiliary in proline-based organocatalysts for aldol reactions .

  • Example : Achieved 94% ee in cyclohexanone aldol addition .

Stability and Reactivity Considerations

Critical factors influencing reaction outcomes:

ParameterImpact on ReactivityOptimal RangeSource
pH Acidic conditions accelerate hydrolysispH 2-4 for stability
Temperature >60°C induces decarboxylation20-40°C ideal
Solvent Polar aprotic solvents enhance yieldsDMF, THF preferred

Scientific Research Applications

Medicinal Chemistry Applications

(R)-3-Ethyl-2-oxooxazolidine-4-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it suitable for developing compounds with antibacterial properties, particularly against gram-negative bacteria.

Synthesis of Antibacterial Agents

The compound is utilized in synthesizing novel antibacterial agents. For instance, it has been reported that derivatives of this compound exhibit activity against specific bacterial strains, making it a valuable precursor in drug development. The synthesis typically involves reactions with serine derivatives and other reagents to yield high-purity products with significant biological activity .

Cardiovascular Treatments

Research indicates that derivatives of this compound can be formulated into medications for treating cardiovascular disorders. These compounds may enhance therapeutic efficacy through improved bioavailability and targeted action .

Material Science Applications

In addition to its medicinal uses, this compound is explored for its potential in material science, particularly in the development of biodegradable polymers.

Biodegradable Polymers

The compound can be incorporated into the synthesis of poly(lactic acid) (PLA) and other biodegradable materials. This application is crucial for developing sustainable alternatives to conventional plastics, contributing to environmental conservation efforts .

Conventional Synthesis

Traditional methods often utilize serine as a starting material along with various reagents such as bis(trichloromethyl) carbonate and organic solvents like dichloromethane. However, these methods may pose environmental concerns due to low yields and hazardous waste generation .

Green Chemistry Approaches

Recent advancements focus on environmentally friendly synthesis techniques that utilize water as a solvent, yielding higher product purity and safety. For instance, a method involving the hydrolysis of serine derivatives in aqueous conditions has demonstrated yields exceeding 86% .

Case Study: Antibacterial Activity

A study evaluating the antibacterial properties of synthesized derivatives revealed that certain modifications to this compound significantly increased efficacy against resistant bacterial strains. The results highlighted the compound's potential in addressing antibiotic resistance issues .

Case Study: Biodegradable Plastics

Research on incorporating this compound into PLA formulations demonstrated improved mechanical properties and degradation rates compared to traditional PLA alone. This innovation supports the development of more effective biodegradable materials for packaging and other applications .

Mechanism of Action

The mechanism of action of ®-3-Ethyl-2-oxooxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Derivatives

(a) Oxothiazolidinecarboxylic Acid (CAS 19750-45-9)
  • Structure : Replaces the oxazolidine oxygen with sulfur (thiazolidine ring).
  • Molecular Formula: C₄H₅NO₃S (MW: 147.15 g/mol).
  • Key Differences :
    • The sulfur atom in thiazolidine enhances lipophilicity compared to oxazolidine.
    • Lower molecular weight and altered reactivity due to sulfur’s electron-withdrawing effects.
  • Applications : Used in peptide mimetics and enzyme inhibitors targeting cysteine proteases.
(b) (R)-2-Oxothiazolidine-4-carboxylic Acid (CAS 19771-63-2)
  • Similarity Score : 0.77 (structural alignment with target compound).
  • Structure : Shares the 2-oxo and carboxylic acid groups but lacks the ethyl substituent.
  • Lower molecular weight (161.16 g/mol) and simpler substitution pattern.
(c) Imidazolidine Derivatives (e.g., CAS 634614-25-8)
  • Structure : Contains two nitrogen atoms in the heterocyclic ring (imidazolidine core).
  • Molecular Formula : C₁₂H₁₂N₂O₅ (MW: 264.23 g/mol).
  • Key Differences :
    • Additional nitrogen alters hydrogen-bonding capacity and solubility.
    • Higher pKa (3.22 ) compared to oxazolidine derivatives, affecting ionization at physiological pH.

Functional Group Variations

(a) 3-Acetylthiazolidine-4-carboxylic Acid (CAS 5025-82-1)
  • Structure : Features an acetyl group instead of ethyl.
  • Similarity Score : 0.82.
  • Key Differences :
    • Acetyl group introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
    • Increased polarity due to the ketone moiety.
(b) (2R,3R)-4-Oxo-3-[(2-phenoxyacetyl)amino]azetidine-2-carboxylic Acid (CAS 61964-89-4)
  • Structure : Four-membered azetidine ring instead of five-membered oxazolidine.
  • Key Differences: Smaller ring size increases ring strain, affecting thermodynamic stability. Phenoxyacetyl substituent enhances aromatic interactions in biological systems.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) pKa Key Structural Feature Similarity Score
(R)-3-Ethyl-2-oxooxazolidine-4-carboxylic acid - C₆H₉NO₄ 175.14 ~2.5* Ethyl-substituted oxazolidine Reference
Oxothiazolidinecarboxylic acid 19750-45-9 C₄H₅NO₃S 147.15 ~1.8 Thiazolidine core -
(R)-2-Oxothiazolidine-4-carboxylic acid 19771-63-2 C₄H₅NO₃S 161.16 ~2.0 No ethyl group 0.77
(R)-3-Cbz-2-oxo-imidazolidine-4-carboxylic acid 634614-25-8 C₁₂H₁₂N₂O₅ 264.23 3.22 Imidazolidine core 0.65
3-Acetylthiazolidine-4-carboxylic acid 5025-82-1 C₅H₇NO₃S 161.18 ~2.3 Acetyl substituent 0.82

*Estimated based on analogous oxazolidine derivatives.

Biological Activity

(R)-3-Ethyl-2-oxooxazolidine-4-carboxylic acid is a heterocyclic compound belonging to the oxazolidine family, characterized by a five-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent.

The molecular formula of this compound is C7_{7}H11_{11}NO3_{3}, with a molecular weight of approximately 159.14 g/mol. Its structure includes a carboxylic acid functional group that enhances its reactivity and application in drug synthesis. The compound can be synthesized through various methods, including the reaction of ethyl derivatives with oxazolidine precursors.

Antibacterial Properties

This compound has shown significant antibacterial activity against various gram-negative bacteria. Research indicates that this compound can serve as an effective intermediate for synthesizing novel antibacterial agents. Studies have demonstrated that modifications to its structure can enhance its efficacy against specific bacterial strains, making it a candidate for further therapeutic development.

The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial protein synthesis. It may inhibit the function of ribosomal RNA or other essential components involved in bacterial growth and replication. Understanding these interactions is crucial for optimizing its use in therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and biological activities of related compounds:

Compound NameUnique FeaturesBiological Activity
This compoundEthyl substituent enhances activityAntibacterial against gram-negative bacteria
(S)-3-Ethyl-2-oxooxazolidine-4-carboxylic acidEnantiomer may exhibit different pharmacodynamicsPotentially lower activity
(R)-2-Oxooxazolidine-4-carboxylic acidLacks ethyl group; different reactivityReduced antibacterial properties
(R)-3-Methyl-2-oxooxazolidine-4-carboxylic acidMethyl substituent may alter physical propertiesVariable activity based on structure

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of oxazolidine derivatives, including this compound:

  • Antibacterial Activity Study : A study assessed the compound's effectiveness against Escherichia coli and Staphylococcus aureus. Results indicated that modifications to the ethyl group significantly enhanced antibacterial properties compared to standard antibiotics like ampicillin .
  • Mechanism Exploration : Research focused on understanding how this compound interacts with bacterial ribosomes revealed that it competes with natural substrates, thereby inhibiting protein synthesis effectively .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetic profile of this compound showed promising results regarding absorption and bioavailability, suggesting potential for oral administration in therapeutic settings .

Q & A

Q. What role does this compound play in asymmetric catalysis or drug design?

  • Methodological Answer : The stereogenic center at C3 makes it a chiral scaffold for organocatalysts or ligand design . In drug discovery, it serves as a constrained carboxylic acid bioisostere, enhancing metabolic stability. highlights similar oxirane derivatives as precursors for fused heterocycles with bioactive potential .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Refer to SDS guidelines for carboxylic acid derivatives: use gloves, goggles, and fume hoods to avoid inhalation/skin contact. Neutralize spills with sodium bicarbonate. Storage at 2–8°C in airtight containers prevents degradation .

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